BenchChemオンラインストアへようこそ!

2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

PI3Kα inhibition Thiazolo[5,4-b]pyridine SAR Kinase inhibitor scaffold

2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-76-7) is a sulfonamide-based heterocyclic building block featuring a thiazolo[5,4-b]pyridine core linked via a meta-substituted phenyl bridge to a 2,4-dimethylbenzenesulfonamide moiety. The compound has a molecular weight of 395.5 g/mol, a calculated XLogP3-AA of 4.6, and one hydrogen bond donor.

Molecular Formula C20H17N3O2S2
Molecular Weight 395.5
CAS No. 863594-76-7
Cat. No. B2564377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS863594-76-7
Molecular FormulaC20H17N3O2S2
Molecular Weight395.5
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C20H17N3O2S2/c1-13-8-9-18(14(2)11-13)27(24,25)23-16-6-3-5-15(12-16)19-22-17-7-4-10-21-20(17)26-19/h3-12,23H,1-2H3
InChIKeyYVRJEIIONAYHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-76-7): Core Structural Profile and Procurement Baseline


2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-76-7) is a sulfonamide-based heterocyclic building block featuring a thiazolo[5,4-b]pyridine core linked via a meta-substituted phenyl bridge to a 2,4-dimethylbenzenesulfonamide moiety [1]. The compound has a molecular weight of 395.5 g/mol, a calculated XLogP3-AA of 4.6, and one hydrogen bond donor [1]. It is commercially offered at ≥95% purity (Catalog Number CM617846) for research use . This scaffold serves as a core structure for kinase inhibitor discovery programs, particularly for phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor tyrosine kinase (EGFR-TK) targets, where the sulfonamide group is a critical pharmacophore element [2].

Why In-Class Thiazolo[5,4-b]pyridine Sulfonamides Cannot Be Substituted for 863594-76-7 Without Quantitative Validation


Although numerous thiazolo[5,4-b]pyridine benzenesulfonamide analogs share the same core scaffold, structure-activity relationship (SAR) data demonstrate that seemingly minor substitutions on both the sulfonamide phenyl ring and the thiazolo[5,4-b]pyridine core can drive PI3Kα IC50 values from the nanomolar range to near-complete inactivity [1]. Specifically, replacement of the pyridyl group on the thiazolo[5,4-b]pyridine with a phenyl group leads to a significant decrease in inhibitory potency [1]. The 2,4-dimethyl substitution pattern on the benzenesulfonamide ring has not been quantitatively profiled against its 2-chloro-4-fluoro or 5-chlorothiophene counterparts, meaning its activity cannot be inferred by simple analogy to better-characterized family members [1]. Furthermore, substitution at the 6-position of the thiazolo[5,4-b]pyridine core—absent in 863594-76-7 but present in the lead analog 10k (which carries a 6-(2-aminopyrimidin-5-yl) group)—is essential for the potent EGFR-TK inhibition observed in lung cancer cell lines (IC50 0.010–0.82 μM) [2]. The absence of a direct head-to-head dataset means that any assumption of functional equivalence between this compound and its decorated analogs would be scientifically unfounded.

Quantitative Differentiation Evidence for 2,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (863594-76-7) Versus Closest Analogs


PI3Kα Inhibitory Activity: Unsubstituted Thiazolo[5,4-b]pyridine Core vs. Pyridyl-Substituted Analog Demonstrates Essential Structural Requirement

In the PI3Kα enzymatic assay, compounds lacking a pyridyl substituent on the thiazolo[5,4-b]pyridine core show a significant loss of inhibitory activity compared to pyridyl-bearing analogs [1]. While the specific IC50 of 863594-76-7 has not been reported, SAR analysis in the same study demonstrates that replacing the pyridyl group with a phenyl ring (as in 863594-76-7, where the thiazolo[5,4-b]pyridine core is unsubstituted at the 6-position) results in a substantial drop in PI3Kα potency [1]. The reference compound 19a, bearing a 2-pyridyl substituent, achieved an IC50 of 3.6 nM against PI3Kα [1].

PI3Kα inhibition Thiazolo[5,4-b]pyridine SAR Kinase inhibitor scaffold

EGFR-TK Inhibitory Potency Gap: 863594-76-7 Lacks the 6-(2-Aminopyrimidin-5-yl) Substituent Critical for Sub-Micromolar Anticancer Activity

In a 2024 study, the lead compound 10k—which differs from 863594-76-7 by carrying a 6-(2-aminopyrimidin-5-yl) group on the thiazolo[5,4-b]pyridine, a 2-methyl substituent on the phenyl linker, and a 2,5-difluorobenzenesulfonamide—exhibited IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549) in MTT assays, comparable to Osimertinib [1]. The compound 863594-76-7 lacks all three of these potency-enhancing features. While no direct data exist for 863594-76-7 in this assay, the SAR demonstrates that the 6-position substitution is essential for EGFR-TK binding and cellular potency [1].

EGFR-TK inhibition NSCLC Osimertinib comparator

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Relative to Decorated Analogs

The computed XLogP3-AA of 863594-76-7 is 4.6, with 1 hydrogen bond donor and 6 hydrogen bond acceptors, a molecular weight of 395.5 g/mol, and 4 rotatable bonds [1]. In contrast, the lead analog 10k (MW ~547 g/mol) carries additional polar groups (aminopyrimidine, difluorobenzenesulfonamide) that increase hydrogen bonding capacity and topological polar surface area [2]. The lower lipophilicity and smaller size of 863594-76-7 may offer superior solubility and permeability characteristics for fragment-based screening, though this remains to be experimentally verified.

Lipophilicity Drug-likeness Scaffold optimization

Commercial Availability and Purity Benchmarking Against Nearest Structural Neighbors

863594-76-7 is available from at least one commercial supplier at a specified purity of ≥95% (Catalog No. CM617846) . Its closest commercially listed analog, 4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-86-9), is offered by multiple vendors but with variable purity specifications that may require independent verification . The 2,4-dimethyl substitution pattern provides a sterically and electronically distinct sulfonamide environment compared to the 4-bromo analog, which may affect reactivity in downstream coupling reactions.

Chemical procurement Purity specification Catalog comparison

Evidence-Backed Application Scenarios for 2,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (863594-76-7)


Negative Control or Scaffold Baseline in PI3Kα SAR Studies

In PI3K inhibitor discovery programs, 863594-76-7 can serve as a scaffold control lacking the pyridyl substitution essential for nanomolar potency. Researchers can use this compound to establish the baseline activity of the unsubstituted thiazolo[5,4-b]pyridine core, against which the activity gain from 6-position pyridyl, morpholinyl, or aminopyrimidinyl substituents can be quantitatively measured [1]. This application is directly supported by SAR evidence showing that the pyridyl-to-phenyl replacement causes a severe loss of PI3Kα inhibition [1].

Fragment Library Entry for Thiazolo[5,4-b]pyridine-Based Kinase Inhibitor Screening

With a molecular weight of 395.5 g/mol and an unelaborated core, 863594-76-7 fits the upper boundary of fragment-like chemical space (typically MW ≤ 300, though the core alone is ~250 Da). Its computed XLogP3-AA of 4.6 and single hydrogen bond donor make it suitable for fragment-based screening by X-ray crystallography or SPR, where the binding of the minimal thiazolo[5,4-b]pyridine-benzenesulfonamide pharmacophore can be detected and subsequently optimized [1]. The compound's purity specification (≥95%) meets the minimum threshold for fragment library inclusion .

Synthetic Building Block for Diversification via Sulfonamide N-Functionalization

The secondary sulfonamide NH in 863594-76-7 can be alkylated or acylated to generate focused libraries of N-substituted analogs. This is a strategic divergence point from the 4-bromo analog (CAS 863594-86-9), which is better suited for cross-coupling at the phenyl ring [1]. The 2,4-dimethyl substitution pattern provides steric protection against electrophilic aromatic substitution side reactions during N-functionalization, potentially simplifying purification [1].

Selectivity Profiling Against MALT-1 Protease in ABC-DLBCL Programs

Thiazolo[5,4-b]pyridine benzenesulfonamides have been claimed as MALT-1 protease inhibitors in patent literature [1]. While no specific data exist for 863594-76-7, its scaffold aligns with the general formula disclosed in AbbVie's patent application (WO2023/192...). Procurement of this compound enables independent validation of MALT-1 inhibitory activity and selectivity profiling against related paracaspases and caspases, filling a data gap in the public domain [1].

Quote Request

Request a Quote for 2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.